3-chloro-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-Chloro-N-(4-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-2-carboxamide with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .
Scientific Research Applications
3-Chloro-N-(4-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical materials and sensors.
Biological Research: It is used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor in cancer treatment.
Uniqueness
3-Chloro-N-(4-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H8ClN5O |
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Molecular Weight |
273.68 g/mol |
IUPAC Name |
3-chloro-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C12H8ClN5O/c13-9-10(17-18-7-1-4-15-11(9)18)12(19)16-8-2-5-14-6-3-8/h1-7H,(H,14,16,19) |
InChI Key |
BULBYLFJZHDQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C(=N2)C(=O)NC3=CC=NC=C3)Cl)N=C1 |
Origin of Product |
United States |
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